6-Bromo-2,3-difluorobenzenemethanol
Description
These compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the bromine atom in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and the electron-withdrawing effects of fluorine substituents .
Properties
IUPAC Name |
(6-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCBLCCPKTSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591973 | |
| Record name | (6-Bromo-2,3-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651326-72-6 | |
| Record name | 6-Bromo-2,3-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651326-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2,3-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-2,3-difluorobenzenemethanol (CAS Number: 651326-72-6) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5BrF2O
- Molecular Weight : 223.02 g/mol
- Density : 1.744 g/cm³
- Boiling Point : 249.8 °C at 760 mmHg
- Flash Point : 104.9 °C
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown activity against:
- Breast Cancer Cells : In vitro studies suggest that these compounds can induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- Lung Cancer Cells : Similar derivatives have demonstrated inhibitory effects on A549 lung cancer cells, with IC50 values in the micromolar range.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : This compound may interfere with cell cycle progression, leading to growth arrest.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory responses, potentially through the inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
-
Study on Cytotoxicity :
- A study conducted by researchers at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
-
Mechanistic Insights :
- Another research effort focused on understanding the molecular mechanisms involved in the compound's action. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, which is a known trigger for apoptosis.
-
Comparative Analysis with Other Compounds :
- Comparative studies highlighted that while several halogenated phenolic compounds exhibit anticancer properties, this compound displayed superior efficacy compared to its non-fluorinated counterparts.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrF2O |
| Molecular Weight | 223.02 g/mol |
| Density | 1.744 g/cm³ |
| Boiling Point | 249.8 °C |
| Flash Point | 104.9 °C |
| Anticancer Activity | Significant (IC50 < 10 µM) |
Comparison with Similar Compounds
Structural Isomers and Substituent Positioning
The positions of bromine and fluorine substituents significantly influence electronic distribution, steric effects, and reactivity. Below is a comparison of key analogs:
Electronic and Reactivity Differences
- Bromine Position : Bromine at the 6-position (as in the target compound) may enhance para-directed electrophilic substitution compared to meta-substituted analogs (e.g., 3-bromo derivatives). This positioning also affects regioselectivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
